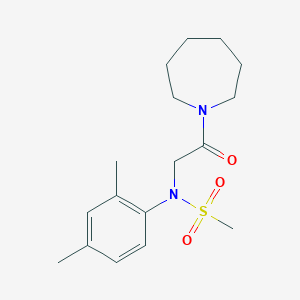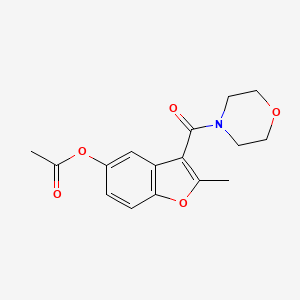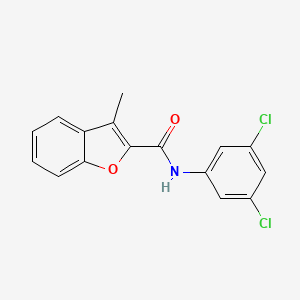![molecular formula C15H12Cl2N2OS B5863761 2-(4-chlorophenyl)-N-{[(3-chlorophenyl)amino]carbonothioyl}acetamide](/img/structure/B5863761.png)
2-(4-chlorophenyl)-N-{[(3-chlorophenyl)amino]carbonothioyl}acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-chlorophenyl)-N-{[(3-chlorophenyl)amino]carbonothioyl}acetamide, also known as ACCA, is a chemical compound that has gained attention in recent years due to its potential applications in scientific research. ACCA is a thioamide derivative and belongs to the class of organic compounds known as acetamides. It has a molecular formula of C15H12Cl2N2OS and a molecular weight of 352.24 g/mol.
Mecanismo De Acción
The exact mechanism of action of 2-(4-chlorophenyl)-N-{[(3-chlorophenyl)amino]carbonothioyl}acetamide is not yet fully understood. However, it is believed to work by inhibiting the activity of certain enzymes that are involved in cancer cell growth and proliferation. It may also work by inducing apoptosis, or programmed cell death, in cancer cells.
Biochemical and physiological effects:
Studies have shown that this compound can induce cell cycle arrest and apoptosis in cancer cells. It has also been found to inhibit the expression of certain genes that are involved in cancer cell growth and survival. This compound has also been found to have anti-inflammatory and anti-oxidant effects, which may be beneficial in the treatment of various diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 2-(4-chlorophenyl)-N-{[(3-chlorophenyl)amino]carbonothioyl}acetamide in lab experiments is that it has been found to have low toxicity and is well-tolerated by cells. This makes it a potentially useful compound for further research. However, one limitation is that the exact mechanism of action is not yet fully understood, which may make it difficult to design experiments to study its effects.
Direcciones Futuras
There are several possible future directions for research on 2-(4-chlorophenyl)-N-{[(3-chlorophenyl)amino]carbonothioyl}acetamide. One area of interest is its potential use in the treatment of cancer. Further studies could be conducted to investigate its anti-cancer properties and to determine its effectiveness in treating different types of cancer. Another area of interest is its anti-inflammatory and anti-oxidant properties. Studies could be conducted to investigate its potential use in the treatment of diseases that involve inflammation and oxidative stress, such as Alzheimer's disease and Parkinson's disease. Additionally, further studies could be conducted to investigate the mechanism of action of this compound and to identify other potential targets for its use in scientific research.
Métodos De Síntesis
The synthesis of 2-(4-chlorophenyl)-N-{[(3-chlorophenyl)amino]carbonothioyl}acetamide involves the reaction of 4-chlorobenzenesulfonyl chloride with 3-chloroaniline, followed by the reaction of the resulting product with acetyl chloride and ammonium thiocyanate. The final product is obtained through recrystallization.
Aplicaciones Científicas De Investigación
2-(4-chlorophenyl)-N-{[(3-chlorophenyl)amino]carbonothioyl}acetamide has been found to have potential applications in scientific research, particularly in the field of cancer research. Studies have shown that this compound has anti-cancer properties and can inhibit the growth of cancer cells. It has also been found to have anti-inflammatory and anti-oxidant properties.
Propiedades
IUPAC Name |
2-(4-chlorophenyl)-N-[(3-chlorophenyl)carbamothioyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12Cl2N2OS/c16-11-6-4-10(5-7-11)8-14(20)19-15(21)18-13-3-1-2-12(17)9-13/h1-7,9H,8H2,(H2,18,19,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFFREXSENPOJPN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)NC(=S)NC(=O)CC2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12Cl2N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-bromo-1,3-dimethyl-N-[3-(4-morpholinylmethyl)phenyl]-1H-pyrazole-5-carboxamide](/img/structure/B5863699.png)
![N-[2-(acetylamino)phenyl]-2,6-dichlorobenzamide](/img/structure/B5863710.png)
![ethyl 3-[(3-methyl-4-nitrobenzoyl)amino]benzoate](/img/structure/B5863718.png)
![1-[3-(2-thienyl)acryloyl]indoline](/img/structure/B5863723.png)
![2-[4-(2-hydroxyethyl)-1-piperazinyl]-7,7-dimethyl-7,8-dihydro-5(6H)-quinazolinone](/img/structure/B5863728.png)

![N-[4-(4-isopropylphenyl)-1,3-thiazol-2-yl]isonicotinamide](/img/structure/B5863735.png)


![4,6,8-trimethyl-2-{[2-(4-morpholinyl)-2-oxoethyl]thio}quinoline](/img/structure/B5863750.png)
![N-[1-(4-methylbenzyl)-1H-benzimidazol-2-yl]benzamide](/img/structure/B5863765.png)
![N-[4-(butyrylamino)phenyl]benzamide](/img/structure/B5863771.png)
